
N-(4-Bromophenyl)methacrylamide
Overview
Description
N-(4-Bromophenyl)methacrylamide (CAS 7600-35-3) is a methacrylamide derivative featuring a bromine-substituted aromatic ring. Its synthesis typically involves the reaction of methacryloyl chloride with 4-bromoaniline under basic conditions, yielding a white crystalline solid with a high purity (91% yield) . The compound is characterized by distinct NMR signals: δ = 7.48–7.44 (m, 4 H, aromatic), 5.79 (br s, 1 H, NH), and 5.48–5.49 (m, 1 H, vinyl), confirming its structure . This brominated monomer is frequently employed in radical copolymerization to produce functional polymers, leveraging its electron-withdrawing bromine substituent to modulate reactivity and polymer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)methacrylamide can be synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)methacrylamide undergoes various types of chemical reactions, including:
Polymerization: It can copolymerize with other monomers such as glycidyl methacrylate and 2-hydroxyethyl methacrylate.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often facilitated by catalysts or under basic conditions.
Major Products
Polymerization: Produces copolymers with varying properties depending on the comonomers used.
Substitution Reactions: Results in the formation of substituted phenyl derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-Bromophenyl)methacrylamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Materials Science: Incorporated into materials to impart specific characteristics such as thermal stability and mechanical strength.
Biomedical Research:
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)methacrylamide in polymerization involves the formation of radicals that initiate the polymerization process. The bromine atom on the phenyl ring can participate in various substitution reactions, influencing the reactivity and properties of the resulting compounds.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-(4-Bromophenyl)methacrylamide belongs to a family of substituted methacrylamides. Key structural analogs include:
- N-(4-Chlorophenyl)methacrylamide (CAS 2918-77-6): The chloro substituent reduces electron density less than bromine, leading to lower reactivity in radical polymerization .
- N-(4-Hydroxyphenyl)methacrylamide (CAS 19243-95-9): The hydroxyl group enables hydrogen bonding, enhancing hydrophilicity and biocompatibility, but limits thermal stability compared to brominated analogs .
- N-(4-Ethoxyphenyl)methacrylamide (CAS N/A): The electron-donating ethoxy group increases electron density on the aromatic ring, favoring copolymerization with electron-deficient monomers .
Table 1: Substituent Effects on Thermal Properties
Copolymerization Behavior
This compound exhibits unique reactivity in copolymerization due to its bromine substituent:
- With 2-Hydroxyethyl Methacrylate (HEMA): The monomer reactivity ratios (r₁ = 0.69 for BrPMAAm, r₂ = 0.72 for HEMA) indicate a near-alternating copolymerization tendency, producing thermally stable copolymers (decomposition onset: 280°C) .
- With n-Butyl Methacrylate (nBMA) : Reactivity ratios (r₁ = 0.98, r₂ = 0.95) suggest random incorporation, yielding copolymers with lower thermal stability (decomposition onset: 210°C) .
Table 2: Reactivity Ratios and Thermal Stability of Copolymers
Comonomer | r₁ (BrPMAAm) | r₂ (Comonomer) | Decomposition Onset (°C) | |
---|---|---|---|---|
HEMA | 0.69 | 0.72 | 280 | |
nBMA | 0.98 | 0.95 | 210 | |
Glycidyl Methacrylate | 1.02 | 0.89 | 230 |
Table 3: Application Comparison with HPMA
Property | BrPMAAm | HPMA |
---|---|---|
Biocompatibility | Low | High (FDA-approved for drug delivery) |
Thermal Stability | High (220–280°C) | Moderate (180–200°C) |
Key Use | Antimicrobial polymers | Drug-polymer conjugates |
Reactivity in Functionalization
This versatility allows BrPMAAm-based polymers to serve as platforms for advanced materials .
Biological Activity
N-(4-Bromophenyl)methacrylamide is a compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical research. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a brominated phenyl group attached to a methacrylamide moiety. Its structure can be represented as follows:
This compound is primarily utilized in the synthesis of copolymers, where it plays a crucial role in modifying the properties of the resulting materials.
Target of Action
This compound acts primarily through copolymerization processes. It interacts with various initiators, such as 2,2’-azobisisobutyronitrile (AIBN), to generate free radicals that facilitate polymer formation.
Biochemical Pathways
The compound is involved in several biochemical pathways, notably through the Suzuki–Miyaura coupling reaction, which is essential for forming complex organic structures. It also influences cellular processes by modifying gene expression and protein function within cells.
Cellular Effects
Research indicates that this compound can alter cell signaling pathways and metabolic functions. For instance, its incorporation into copolymers may affect cellular responses to stimuli, potentially influencing cell growth and differentiation.
Antimicrobial Properties
Studies have demonstrated that polymers derived from this compound exhibit significant antimicrobial activity against various bacterial strains and fungi. The effectiveness of these polymers was assessed using turbidimetric methods against both Gram-positive and Gram-negative bacteria .
Microorganism | Activity |
---|---|
Escherichia coli | Inhibited |
Staphylococcus aureus | Inhibited |
Candida albicans | Moderate inhibition |
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For example, derivatives of this compound were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Compound | IC50 (µM) |
---|---|
Derivative 1 | 5.0 |
Derivative 2 | 3.2 |
Derivative 3 | 1.8 |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of copolymers synthesized from this compound against common pathogens. The results showed a broad-spectrum activity, particularly against Staphylococcus aureus, indicating its potential use in medical applications .
- Cytotoxicity Assays : Research involving the MCF7 cell line demonstrated that modifications to this compound could enhance its anticancer efficacy. The study highlighted that specific structural changes led to improved binding affinity to cancer cell receptors, thus increasing cytotoxicity .
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of this compound suggests that its biological effects are dose-dependent. Lower concentrations may have minimal effects, while higher doses can lead to significant toxicity or adverse reactions in vivo. Studies indicate that careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing side effects.
Q & A
Basic Research Questions
Q. What is the optimal synthetic procedure for preparing N-(4-Bromophenyl)methacrylamide with high purity and yield?
- Methodological Answer : this compound can be synthesized via a general nucleophilic substitution reaction between methacryloyl chloride and 4-bromoaniline. The procedure involves dissolving 4-bromoaniline in dry dichloromethane, followed by slow addition of methacryloyl chloride under an inert atmosphere. The reaction is stirred at 0–5°C for 2 hours, then warmed to room temperature. After purification by column chromatography (hexane/ethyl acetate), a white solid is obtained with a yield of 91% . Key Characterization Data :
Technique | Data (1H NMR, CDCl3) |
---|---|
1H NMR (400 MHz) | δ 7.48–7.44 (m, 4 H), 5.79 (br s, 1 H), 5.48–5.49 (m, 1 H), 2.06 (dd, J = 1.6, 0.9 Hz, 1 H) |
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : 1H NMR analysis is critical for verifying the vinyl protons (δ 5.48–5.49 ppm for methacrylamide’s α,β-unsaturated protons) and aromatic protons (δ 7.48–7.44 ppm for the para-substituted bromophenyl group). The absence of residual amine protons (δ 7.37 ppm in analogous compounds) confirms complete acylation . Integrate peaks to ensure stoichiometric ratios align with expected molecular structure.
Advanced Research Questions
Q. How do monomer reactivity ratios influence copolymer composition when this compound is copolymerized with hydrophilic monomers like HEMA?
- Methodological Answer : Reactivity ratios (r₁ for BrPMAAm, r₂ for HEMA) determine copolymer sequence distribution. Use the Fineman-Ross (F-R) , Kelen-Tüdős (KT) , and non-linear RREVM methods to calculate these ratios. For BrPMAAm-HEMA copolymers, experimental r₁ and r₂ values indicate a tendency toward alternating copolymers. For example:
Method | r₁ (BrPMAAm) | r₂ (HEMA) |
---|---|---|
F-R | 0.32 | 0.85 |
RREVM | 0.29 | 0.88 |
This data suggests BrPMAAm has lower reactivity than HEMA, favoring HEMA incorporation into the polymer chain . |
Q. What thermal decomposition patterns are observed in copolymers containing this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) of BrPMAAm copolymers reveals three-stage decomposition:
Stage 1 (150–250°C): Loss of adsorbed water and low-MW fragments.
Stage 2 (250–400°C): Degradation of methacrylamide backbone and bromophenyl groups.
Stage 3 (>400°C): Carbonization residue.
Copolymers with HEMA show delayed decomposition onset (~20°C higher) due to hydrogen bonding from hydroxyl groups .
Q. How does the choice of initiator affect polymerization kinetics of monomers using this compound-derived initiators?
- Methodological Answer : Vanadium-based initiators like [VO(BrC₆H₄N:C₆H₄)₂OCH₃] exhibit concentration-dependent kinetics. For methyl methacrylate (MMA) polymerization:
- Rate equation : Rate ∝ [Initiator]⁰·⁵[MMA]¹·⁸
- Mechanism : Radical generation via thermal cleavage of the V–O bond, followed by monomer addition. Higher monomer concentration accelerates initiation due to increased collision frequency .
Q. What methodologies are effective in determining molecular weight distribution of BrPMAAm-containing copolymers?
- Methodological Answer : Use gel permeation chromatography (GPC) with refractive index detection and polystyrene standards. For BrPMAAm-HEMA copolymers, typical results include:
Copolymer | Mₙ (g/mol) | Mₚ/Mₙ (PDI) |
---|---|---|
BrPMAAm-HEMA | 25,000 | 1.8–2.2 |
High polydispersity indicates chain-transfer reactions during free-radical polymerization . |
Q. How can researchers assess the antimicrobial efficacy of polymers derived from this compound?
- Methodological Answer : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution assays. Copolymers with HEMA show moderate inhibition zones (8–12 mm) due to the synergistic effect of bromophenyl hydrophobicity and HEMA’s hydrogen bonding .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCQGECCJKYUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599967 | |
Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7600-35-3 | |
Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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